Mephenesin nicotinate

CAS No.: 533-07-3

Cat. No.: VC18988266

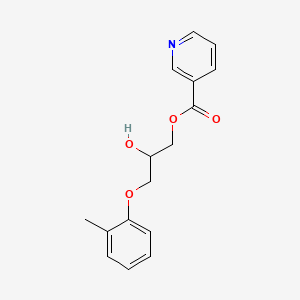

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 533-07-3 |

|---|---|

| Molecular Formula | C16H17NO4 |

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | [2-hydroxy-3-(2-methylphenoxy)propyl] pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C16H17NO4/c1-12-5-2-3-7-15(12)20-10-14(18)11-21-16(19)13-6-4-8-17-9-13/h2-9,14,18H,10-11H2,1H3 |

| Standard InChI Key | KCCUXQNIEYYDAM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |

Introduction

Pharmacological Profile

Mechanism of Action

Mephenesin nicotinate’s effects arise from the combined actions of its parent compounds:

Vasodilation (Nicotinic Acid Component)

Nicotinic acid esters, such as methyl nicotinate, induce peripheral vasodilation via prostaglandin release. Hydrolysis of the ester bond in the dermis liberates nicotinic acid, which activates prostaglandin D2 synthesis, leading to localized blood vessel dilation and increased cutaneous blood flow . This mechanism is leveraged in topical formulations for musculoskeletal pain relief.

Synergistic Effects

Therapeutic Applications

Musculoskeletal Disorders

Preclinical studies on mephenesin alone demonstrate efficacy in reducing strychnine-induced convulsions and muscle rigidity, though its clinical use has been largely supplanted by safer analogs like methocarbamol . The addition of nicotinic acid could theoretically enhance therapeutic outcomes by improving local blood flow to affected tissues, but this hypothesis remains untested.

Veterinary Medicine

Nicotinic acid derivatives are used in veterinary medicine to address vascular disorders and inflammatory conditions . Mephenesin nicotinate’s dual action might offer advantages in large-animal care, particularly for equine or livestock musculoskeletal injuries, though no veterinary studies are available.

Pharmacokinetics

Limited data exist for mephenesin nicotinate, but insights can be extrapolated from its components:

The ester linkage in mephenesin nicotinate likely alters absorption kinetics compared to its parent compounds. In vitro studies on methyl nicotinate suggest that lipophilic esters penetrate the stratum corneum efficiently, with hydrolysis occurring in the dermis to release active components .

Research Challenges and Future Directions

The primary barrier to understanding mephenesin nicotinate is the lack of targeted studies. Key research priorities include:

-

Pharmacokinetic Profiling: Clarifying absorption, distribution, and metabolism in humans.

-

Efficacy Trials: Evaluating synergy in models of muscle spasticity and ischemia.

-

Formulation Optimization: Developing topical or sustained-release delivery systems to minimize systemic exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume